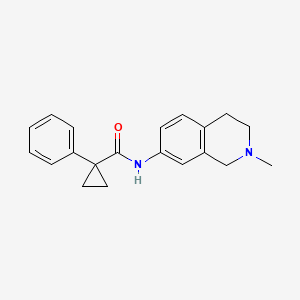
N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide, also known as PACAP-27, is a neuropeptide that has been found to have various physiological and biochemical effects. It was first identified in the early 1980s, and since then, it has been the subject of numerous scientific studies.
Mecanismo De Acción
N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide acts on specific receptors in the brain and other tissues, including the PAC1 receptor, the VPAC1 receptor, and the VPAC2 receptor. Upon binding to these receptors, this compound activates various intracellular signaling pathways, including the cAMP/PKA pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to regulate neurotransmitter release, modulate ion channel activity, and promote neuronal survival and differentiation. It also has effects on cardiovascular function, immune function, and endocrine function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of working with N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide in lab experiments is that it is relatively stable and easy to work with. It can be synthesized in large quantities using SPPS techniques, and it can be stored for extended periods of time without significant degradation.
One limitation of working with this compound is that it can be difficult to interpret the results of experiments due to its complex mechanism of action and wide range of effects. Additionally, it can be challenging to design experiments that specifically target the effects of this compound without also affecting other signaling pathways and cellular processes.
Direcciones Futuras
There are many potential future directions for research on N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide. Some possible areas of investigation include:
- Further elucidation of the molecular mechanisms underlying the effects of this compound on neuronal survival and differentiation
- Development of more specific this compound agonists and antagonists for use in therapeutic applications
- Investigation of the role of this compound in other physiological processes, such as metabolism and inflammation
- Exploration of the potential use of this compound as a biomarker for neurological disorders.
Conclusion:
Overall, this compound is a neuropeptide with a wide range of biochemical and physiological effects. It has been studied extensively for its potential therapeutic applications, particularly in the field of neuroprotection. While there are some limitations to working with this compound in lab experiments, there are also many potential future directions for research on this intriguing molecule.
Métodos De Síntesis
N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage of the peptide from the resin and purification.
Aplicaciones Científicas De Investigación
N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, and it has been investigated as a treatment for various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-22-12-9-15-7-8-18(13-16(15)14-22)21-19(23)20(10-11-20)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPVRRXXVJHDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2)NC(=O)C3(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B4965153.png)
![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4965158.png)
![5-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4965165.png)
![ethyl [2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B4965172.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4965186.png)
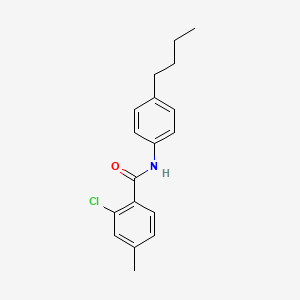
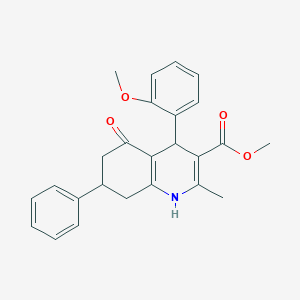
![N-(4-methoxybenzyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4965213.png)
![N-tricyclo[4.3.1.1~3,8~]undec-3-yl-2-thiophenecarboxamide](/img/structure/B4965219.png)
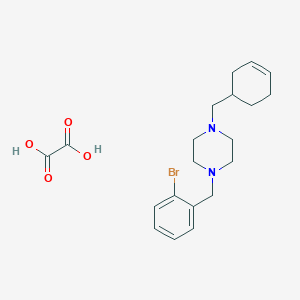
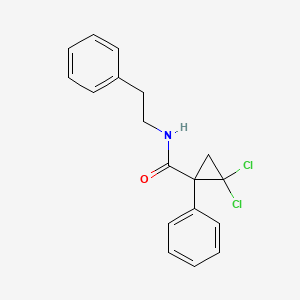
![4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B4965264.png)

